molecular formula C23H23FN6O2S B12221607 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide

Cat. No.: B12221607
M. Wt: 466.5 g/mol
InChI Key: UUNDFLLDRYMGKL-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and significant roles in drug discovery processes

Preparation Methods

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 5-fluoro-1H-indole-3-ethylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the process .

Chemical Reactions Analysis

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . Molecular docking studies have shown that the compound interacts with drug targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide can be compared with other pyrimidine derivatives and indole-based compounds:

Properties

Molecular Formula

C23H23FN6O2S

Molecular Weight

466.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine

InChI

InChI=1S/C23H23FN6O2S/c1-15-12-16(2)28-23(27-15)29-22(30-33(31,32)19-6-4-3-5-7-19)25-11-10-17-14-26-21-9-8-18(24)13-20(17)21/h3-9,12-14,26H,10-11H2,1-2H3,(H2,25,27,28,29,30)

InChI Key

UUNDFLLDRYMGKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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